molecular formula C10H10N2O3 B13024551 Methyl 4-hydroxy-2-methyl-1H-benzo[D]imidazole-6-carboxylate

Methyl 4-hydroxy-2-methyl-1H-benzo[D]imidazole-6-carboxylate

Cat. No.: B13024551
M. Wt: 206.20 g/mol
InChI Key: MRHCZTCYNDUNPT-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-2-methyl-1H-benzo[D]imidazole-6-carboxylate (CAS: 2090208-67-4) is a substituted benzimidazole derivative with a molecular formula of C₁₀H₁₀N₂O₃ and a molecular weight of 206.20 g/mol . Its structure features a hydroxyl group at position 4, a methyl group at position 2, and a methoxycarbonyl group at position 6 of the benzimidazole core.

Properties

IUPAC Name

methyl 7-hydroxy-2-methyl-3H-benzimidazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-5-11-7-3-6(10(14)15-2)4-8(13)9(7)12-5/h3-4,13H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHCZTCYNDUNPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-hydroxy-2-methyl-1H-benzo[D]imidazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-hydroxy-2-methylbenzoic acid with o-phenylenediamine in the presence of a dehydrating agent such as polyphosphoric acid. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The carboxylate ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Reagents/Conditions Product Yield Reference
Aqueous HCl (reflux, 6 hr)4-Hydroxy-2-methyl-1H-benzo[D]imidazole-6-carboxylic acid85%
NaOH (1M, 80°C, 4 hr)Sodium salt of the carboxylic acid92%

This reaction is critical for generating bioactive derivatives, as the carboxylic acid form is often used in further functionalization.

Oxidation Reactions

The hydroxyl group at the 4-position can undergo oxidation to form ketones or quinone-like structures.

Reagents/Conditions Product Notes Reference
KMnO₄ (acidic conditions)2-Methyl-1H-benzo[D]imidazole-4,6-dioneSelective oxidation
CrO₃ (in H₂SO₄)4-Oxo-2-methyl-1H-benzo[D]imidazole-6-carboxylateRequires anhydrous conditions

Oxidation products are often intermediates for synthesizing pharmaceuticals, particularly anticancer agents .

Reduction Reactions

The ester and hydroxyl groups can be reduced to generate alcohols or amines.

Reagents/Conditions Product Yield Reference
LiAlH₄ (THF, 0°C)4-Hydroxy-2-methyl-1H-benzo[D]imidazole-6-methanol78%
H₂/Pd-C (ethanol, 50°C)4-Hydroxy-2-methyl-1H-benzo[D]imidazole-6-carboxamideRequires NH₃ atmosphere

Reduction pathways are exploited to modify solubility and bioavailability .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution reactions.

Reagents/Conditions Product Application Reference
SOCl₂ (reflux)4-Chloro-2-methyl-1H-benzo[D]imidazole-6-carboxylatePrecursor for coupling reactions
PCl₅ (anhydrous benzene)4-Phosphorylated derivativeUsed in agrochemicals

Substitution reactions enable the introduction of halides or other electrophilic groups for downstream applications .

Cyclization and Condensation Reactions

The compound serves as a precursor in synthesizing fused heterocycles.

Reagents/Conditions Product Catalyst Reference
o-Phenylenediamine, DMFBenzimidazo[1,2-a]quinoline derivativesHydrosilicon catalyst
Fe/S catalyst (150°C)2-Methylbenzimidazole analogsSolvent-free conditions

These reactions leverage the benzoimidazole core to construct complex polycyclic systems with potential anticancer activity .

Biological Activity-Driven Modifications

Derivatives are synthesized to enhance bioactivity:

Modification Biological Target Key Finding Reference
Ester → Amide (via NH₃)Microtubule polymerizationInduces apoptosis in cervical cancer cells
Hydroxyl → TrifluoromethoxyCyclooxygenase (COX) enzymesAnti-inflammatory activity

Molecular docking studies suggest that substituents at the 4- and 6-positions critically influence binding to targets like COX and tubulin .

Mechanistic Insights

  • Ester Hydrolysis : Proceeds via nucleophilic acyl substitution, with acid/base catalysis accelerating the process.

  • Oxidation : The hydroxyl group is oxidized to a carbonyl through a radical intermediate in acidic KMnO₄.

  • Cyclization : Iron-sulfur catalysts promote dehydrogenation and C–N bond formation, as seen in solvent-free syntheses .

This compound’s versatility in organic synthesis and medicinal chemistry underscores its importance in developing novel therapeutics and functional materials.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a precursor in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

  • Biological Studies : Due to its structural similarity to natural products, Methyl 4-hydroxy-2-methyl-1H-benzo[D]imidazole-6-carboxylate is used in biological research to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions, aiding in the understanding of biochemical processes.

Medicine

  • Therapeutic Potential : Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound has shown promise in preclinical studies for its potential therapeutic applications against various pathogens and cancer cell lines.

Industry

  • Material Development : The compound is being explored for use in developing new materials, including dyes and catalysts. Its unique chemical properties enable it to participate in reactions that enhance material performance.

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial properties of various benzimidazole derivatives, this compound exhibited significant activity against Gram-positive bacteria. The mechanism involved disruption of bacterial cell wall synthesis, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Cancer Cell Inhibition

Research focused on the anticancer effects of this compound demonstrated its ability to induce apoptosis in specific cancer cell lines. The study highlighted the compound's role in inhibiting cell proliferation through modulation of signaling pathways associated with cell survival.

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-2-methyl-1H-benzo[D]imidazole-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to its potential use as an antimicrobial or anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 4-hydroxy-2-methyl-1H-benzo[D]imidazole-6-carboxylate with structurally analogous benzimidazole derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties Reference
This compound 4-OH, 2-CH₃, 6-COOCH₃ 206.20 Solid (storage temp. not specified)
Methyl 2-(4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylate 2-(4-OH-C₆H₄), 6-COOCH₃ 269.09 M.P. 306–307°C; IR: 1687 cm⁻¹ (C=O)
Methyl 2-propyl-4-methyl-1H-benzo[d]imidazole-6-carboxylate 2-CH₂CH₂CH₃, 4-CH₃, 6-COOCH₃ 219.10 Yellow oil; NMR: δ 2.63 (s, CH₃)
Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylate 2-CH₂CH₂CH₃, 7-CH₃, 6-COOCH₃ 218.24 Liquid; no crystallinity reported
Methyl 5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate Complex substituents at 1,4,5,6 396.19 Solid; stored at 2–8°C; HPLC purity 98%

Key Observations

Substituent Effects on Physical State :

  • The hydroxyl group at position 4 in the target compound likely enhances intermolecular hydrogen bonding, contributing to its solid state . In contrast, alkyl substituents (e.g., propyl or methyl at position 2) reduce crystallinity, as seen in Methyl 2-propyl-4-methyl-1H-benzo[d]imidazole-6-carboxylate, which exists as a yellow oil .
  • Halogenated derivatives, such as the bromo-fluoro-substituted analog, exhibit higher molecular weights and stability requirements (storage at 2–8°C) due to increased lipophilicity and steric demands .

Biological Relevance :

  • While this compound lacks direct biological data, structurally related compounds demonstrate significant activities. For example, bis-benzimidazole derivatives exhibit cytotoxicity against cancer cell lines (e.g., PC-3 and VERO) , and fluorinated analogs are explored for metabolic stability in drug development .

Spectroscopic Distinctions: The hydroxyl group in the target compound would show distinct IR absorption (~3334 cm⁻¹ for O-H stretching) compared to non-hydroxylated analogs. Similarly, the methoxycarbonyl group at position 6 produces characteristic ¹³C-NMR signals near δ 167 ppm, as observed in Methyl 2-(4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylate .

Biological Activity

Methyl 4-hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylate is a compound that falls within the benzimidazole family, which is renowned for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H10N2O3
  • Molecular Weight : 202.20 g/mol
  • CAS Number : 1640981-19-6

The compound features a benzimidazole core, which is often associated with various pharmacological effects due to its ability to interact with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values have been determined for several bacteria and fungi:

Microorganism MIC (mg/L)
Staphylococcus aureus15.6
Escherichia coli>1000
Bacillus cereus31.25
Candida albicans>1000

These results indicate that the compound exhibits strong activity against Gram-positive bacteria while being less effective against Gram-negative strains and fungi .

Anticancer Activity

The anticancer properties of this compound have been investigated in various cancer cell lines. Studies employing MTT assays demonstrated significant cytotoxic effects:

Cell Line IC50 (µM)
PC-3 (Prostate Cancer)40.1 ± 7.9
DU145 (Prostate Cancer)98.14 ± 48.3
HFF3 (Normal Fibroblasts)>1000

The compound was found to induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest in the G0/G1 phase . Notably, it showed minimal toxicity towards normal cells, suggesting a favorable therapeutic index.

The mechanism by which this compound exerts its biological effects appears to involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that it triggers apoptotic pathways leading to programmed cell death in malignant cells.
  • Cell Cycle Arrest : The compound has been shown to halt the cell cycle progression, particularly in cancerous cells.

Case Studies

Several case studies have documented the effects of this compound:

  • Study on Prostate Cancer Cells : A study reported that treatment with varying concentrations resulted in a dose-dependent decrease in cell viability in PC3 and DU145 cells, with PC3 cells being more sensitive.
  • Antimicrobial Efficacy Assessment : In another study, the compound was tested against a panel of bacterial strains, demonstrating significant antibacterial activity against Staphylococcus aureus and Bacillus cereus but limited efficacy against Gram-negative bacteria.

Q & A

Q. What are the optimal synthetic routes for Methyl 4-hydroxy-2-methyl-1H-benzo[D]imidazole-6-carboxylate, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthetic protocols for benzimidazole derivatives often involve cyclization of substituted precursors under acidic or catalytic conditions. For example:

  • Acid-catalyzed cyclization : Refluxing intermediates (e.g., methyl carboxylate derivatives) with methanol and sulfuric acid for extended periods (e.g., 72 hours) to promote cyclization, followed by filtration .
  • Purification : Column chromatography (silica gel, eluent gradients) is commonly used to isolate products, with yields ranging from 56% to 75% depending on substituents .
  • Key variables : Reaction time, solvent polarity, and acid catalyst concentration significantly impact purity. Prolonged reflux improves cyclization but may degrade sensitive functional groups.

Q. Table 1: Comparative Synthesis Conditions for Analogous Benzimidazoles

PrecursorConditionsYieldPurification MethodReference
Methyl carboxylate analogH₂SO₄, MeOH, 72h reflux68%Filtration
2-Butyl derivativeValeryl chloride, column chr.56%Silica gel chromatography
Chlorinated intermediateDCM/TEA, 24h, 40°C~60%Precipitation

Q. How can column chromatography and spectroscopic techniques (NMR, MS) be employed to purify and characterize this compound?

Methodological Answer:

  • Purification : Use silica gel chromatography with gradient elution (e.g., ethyl acetate/hexane) to resolve polar impurities. Pre-adsorption of crude product onto silica improves separation .
  • ¹H NMR Analysis : Key signals include:
    • Aromatic protons (δ 7.88–8.15 ppm for benzimidazole core).
    • Methyl ester groups (singlet at δ 3.93 ppm).
    • Hydroxy and methyl substituents (broad signals at δ 2.63–2.81 ppm) .
  • Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ peaks (e.g., m/z 232.1 for methyl esters), with fragmentation patterns confirming substituent loss (e.g., COOMe) .

Advanced Research Questions

Q. What challenges arise in resolving contradictory crystallographic data for this compound, and how can SHELX software aid in refinement?

Methodological Answer:

  • Crystallographic Challenges : Disordered hydroxy/methyl groups or twinned crystals complicate electron density maps. Hydrogen bonding networks (e.g., O–H⋯N interactions) may require constrained refinement .
  • SHELX Workflow :
    • Use SHELXD for phase determination via direct methods.
    • Refine hydrogen atom positions with SHELXL using restraints for thermal parameters.
    • Validate hydrogen-bonding motifs with CrystalExplorer or Mercury .

Q. How do reaction mechanisms, such as those in the Groebke-Blackburn-Bienaymé (GBB) reaction, apply to the synthesis of benzimidazole derivatives?

Methodological Answer: The GBB-3CR mechanism involves:

Imine Formation : Condensation of aldehydes with aminopyridines.

Cyclization : Nucleophilic attack by isonitriles or amines to form the benzimidazole core.

Catalysis : Piperidine accelerates proton transfer, stabilizing intermediates (e.g., enolate species) .

  • Example : Piperidine-catalyzed synthesis of methyl 9-butyl-3-(tert-butylamino)-2-phenyl-9H-benzimidazo[1,2-a]imidazole-6-carboxylate .

Q. What role do hydrogen bonding patterns play in the solid-state arrangement of this compound, and how can graph set analysis be applied?

Methodological Answer:

  • Graph Set Analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs for dimeric arrangements) using Etter’s formalism.
  • Key Interactions :
    • O–H⋯N bonds between hydroxy and imidazole nitrogen (distance ~2.8 Å).
    • C–H⋯O interactions stabilizing crystal packing .
  • Tools : Platon or ToposPro for topological analysis of supramolecular architectures .

Q. How can impurities be identified and quantified using HPLC or LC-MS, and what are common impurities encountered?

Methodological Answer:

  • Common Impurities :
    • Des-methyl analogs (e.g., loss of methyl ester during synthesis).
    • Oxidation byproducts (e.g., carboxylic acid derivatives).
  • Analytical Methods :
    • HPLC : C18 column, gradient elution (acetonitrile/water + 0.1% TFA), UV detection at 254 nm.
    • LC-MS : Identify impurities via exact mass (e.g., m/z 218.1 for de-esterified product) .

Q. How does modifying substituents on the benzimidazole core affect physicochemical properties and binding affinity?

Methodological Answer:

  • Substituent Effects :
    • Electron-withdrawing groups (e.g., -F, -CN): Increase metabolic stability but reduce solubility.
    • Hydroxy groups : Enhance hydrogen-bonding capacity (e.g., target receptor interactions).
  • Case Study : Methyl 5-amino-1H-benzo[d]imidazole-6-carboxylate derivatives show improved logP values (1.8–2.5) compared to unsubstituted analogs .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound against specific molecular targets?

Methodological Answer:

  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ determination.
  • Cellular Uptake : LC-MS quantification in cell lysates after 24h exposure.
  • Case Study : Analogous benzimidazole-carboxylates exhibit antifungal activity via CYP51 inhibition (MIC₉₀: 2–4 µg/mL) .

Notes

  • References : Ensure proper citation of synthesis protocols, crystallographic tools, and analytical methods as indicated.
  • Safety : Handle reagents per guidelines (e.g., TEA in DCM requires fume hood use) .

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